molecular formula C20H15NO3 B13791248 4-(N-benzoylanilino)benzoic acid CAS No. 77495-80-8

4-(N-benzoylanilino)benzoic acid

Cat. No.: B13791248
CAS No.: 77495-80-8
M. Wt: 317.3 g/mol
InChI Key: CUDCHQFYSLHTTB-UHFFFAOYSA-N
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Description

4-(N-Benzoylanilino)benzoic acid is a benzoic acid derivative featuring a benzoylanilino substituent at the para position of the aromatic ring. The benzoylanilino group consists of an aniline (C₆H₅NH–) moiety acylated by a benzoyl (C₆H₅CO–) group, resulting in the structure 4-[(N-benzoylamino)phenyl]benzoic acid. This compound combines the carboxylic acid functionality with an extended aromatic system, which may influence its physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Properties

CAS No.

77495-80-8

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

4-(N-benzoylanilino)benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21(17-9-5-2-6-10-17)18-13-11-16(12-14-18)20(23)24/h1-14H,(H,23,24)

InChI Key

CUDCHQFYSLHTTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzoylanilino)benzoic acid typically involves the reaction of aniline with benzoyl chloride to form benzanilide, which is then further reacted with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or toluene, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(N-benzoylanilino)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality products.

Mechanism of Action

The mechanism of action of 4-(N-benzoylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(N-benzoylanilino)benzoic acid, differing primarily in substituents and functional groups:

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid
  • Structure: Features an ethoxycarbonyl (CH₃CH₂OCO–) group on the anilino moiety and a 4-oxobutanoic acid (succinamic acid) chain .
  • The 4-oxobutanoic acid chain introduces additional hydrogen-bonding sites.
4-Cyano Benzoic Acid
  • Structure: A simpler derivative with a cyano (–CN) group at the para position of benzoic acid .
  • Key Differences: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (lower pKa) compared to unsubstituted benzoic acid.
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid
  • Structure: Contains a sulfonamide group with chloro (Cl) and nitro (NO₂) substituents, along with a hydroxyl (–OH) group at the ortho position .
  • Key Differences : The sulfonamide and nitro groups significantly lower pKa (increased acidity), while the hydroxyl group adds polarity.

Physicochemical Properties

The table below summarizes available data for comparison:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents pKa Predicted Boiling Point (°C) Predicted Density (g/cm³)
4-(N-Benzoylanilino)benzoic Acid C₂₀H₁₅NO₃ 317.34 Benzoylanilino at 4-position N/A N/A N/A
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic Acid C₁₃H₁₅NO₆ 281.26 Ethoxycarbonylanilino, 4-oxobutanoic acid N/A N/A N/A
4-Cyano Benzoic Acid C₈H₅NO₂ 147.13 Cyano at 4-position ~1.9* ~300* ~1.3*
4-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic Acid C₁₃H₉ClN₂O₇S 372.74 Sulfonamide (Cl, NO₂), hydroxyl at 2-position 2.77 (predicted) 598.8 (predicted) 1.747 (predicted)

*Data for 4-cyano benzoic acid inferred from NIST Chemistry WebBook trends ; exact values require direct experimental validation.

Impact of Substituents on Properties

  • Electron-Withdrawing Groups (e.g., –CN, –NO₂): Lower pKa by stabilizing the deprotonated carboxylate ion.
  • Bulkier Groups (e.g., Benzoyl) : Reduce solubility in aqueous media but enhance thermal stability.
  • Polar Groups (e.g., –OH, sulfonamide) : Increase hydrophilicity and intermolecular hydrogen bonding.

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